molecular formula C17H18O2S B3022293 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone CAS No. 898774-60-2

3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone

Cat. No.: B3022293
CAS No.: 898774-60-2
M. Wt: 286.4 g/mol
InChI Key: JLUCBBDHGOGHSF-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a thiomethyl group attached to the propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2’-thiomethylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methoxyacetophenone with 2-chloropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated thiomethylpropiophenone in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 3-(3-Methoxyphenyl)-2’-thiomethylpropiophenone may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2’-thiomethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-2’-thiomethylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2’-thiomethylpropiophenone involves its interaction with various molecular targets and pathways. The methoxy and thiomethyl groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites with distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2’-thiomethylpropiophenone
  • 3-(3-Methoxyphenyl)-2’-methylpropiophenone
  • 3-(3-Methoxyphenyl)-2’-thiomethylacetophenone

Uniqueness

3-(3-Methoxyphenyl)-2’-thiomethylpropiophenone is unique due to the specific positioning of the methoxy and thiomethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-19-14-7-5-6-13(12-14)10-11-16(18)15-8-3-4-9-17(15)20-2/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUCBBDHGOGHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644220
Record name 3-(3-Methoxyphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-60-2
Record name 3-(3-Methoxyphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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